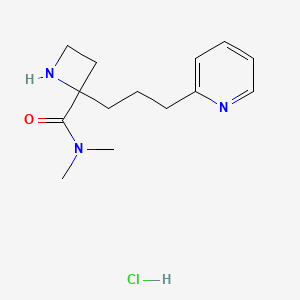![molecular formula C14H19N B12314285 4-Phenyl-2-azaspiro[4.4]nonane](/img/structure/B12314285.png)
4-Phenyl-2-azaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-2-azaspiro[4.4]nonan ist eine spirocyclische Verbindung, die ein einzigartiges Strukturmotiv aufweist, bei dem eine Phenylgruppe an das Stickstoffatom eines Spiro[4.4]nonansystems gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Phenyl-2-azaspiro[4.4]nonan beinhaltet typischerweise die Bildung des spirocyclischen Systems, gefolgt von der Einführung der Phenylgruppe. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter basischen Bedingungen. Beispielsweise kann die Reaktion eines geeigneten Amins mit einem cyclischen Keton zur Bildung der spirocyclischen Struktur führen .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für 4-Phenyl-2-azaspiro[4.4]nonan sind in der Literatur nicht gut dokumentiert. Die großtechnische Synthese würde wahrscheinlich eine Optimierung der Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren, wobei möglicherweise kontinuierliche Fließreaktoren oder andere fortschrittliche Techniken eingesetzt werden, um eine konsistente Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Phenyl-2-azaspiro[4.4]nonan kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden N-Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder anderen reduzierten Derivaten führen.
Substitution: Die Phenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.
Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Elektrophile aromatische Substitution kann unter sauren Bedingungen mit Reagenzien wie Halogenen, Nitrierungsmitteln oder Sulfonierungsmitteln durchgeführt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu N-Oxiden führen, während Reduktion zu sekundären oder tertiären Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-2-azaspiro[4.4]nonan hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wurde auf seine potenziellen Antikonvulsiva-Eigenschaften untersucht
Organische Synthese: Die spirocyclische Struktur dient als wertvolles Gerüst für die Synthese komplexer Moleküle.
Biologische Studien: Die Wechselwirkungen der Verbindung mit biologischen Zielmolekülen, wie z. B. GABA-Rezeptoren, wurden untersucht, um ihre pharmakologischen Wirkungen zu verstehen.
Wirkmechanismus
Der Wirkmechanismus von 4-Phenyl-2-azaspiro[4.4]nonan beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. So wird angenommen, dass seine Antikonvulsiva-Aktivität durch die Modulation von GABA-Rezeptoren vermittelt wird, die eine entscheidende Rolle bei der inhibitorischen Neurotransmission im zentralen Nervensystem spielen . Die Verbindung kann die GABAerge Aktivität verstärken, was zu einer Verringerung der neuronalen Erregbarkeit und Krampfkontrolle führt.
Wirkmechanismus
The mechanism of action of 4-Phenyl-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through modulation of GABA receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system . The compound may enhance GABAergic activity, leading to reduced neuronal excitability and seizure control.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Azaspiro[4.4]nonan: Fehlt die Phenylgruppe und hat unterschiedliche pharmakologische Eigenschaften.
8-Oxa-2-azaspiro[4.5]decan: Enthält ein Sauerstoffatom im spirocyclischen System, was zu unterschiedlicher chemischer Reaktivität und Anwendung führt.
Einzigartigkeit
4-Phenyl-2-azaspiro[4.4]nonan ist aufgrund des Vorhandenseins der Phenylgruppe einzigartig, die ausgeprägte elektronische und sterische Eigenschaften verleiht. Diese Modifikation kann ihre biologische Aktivität und chemische Reaktivität erheblich beeinflussen, was sie zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.
Eigenschaften
Molekularformel |
C14H19N |
|---|---|
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
4-phenyl-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C14H19N/c1-2-6-12(7-3-1)13-10-15-11-14(13)8-4-5-9-14/h1-3,6-7,13,15H,4-5,8-11H2 |
InChI-Schlüssel |
FMJIHZBVXJAUID-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CNCC2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopropyl]carbamate](/img/structure/B12314215.png)
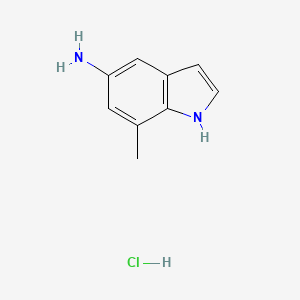
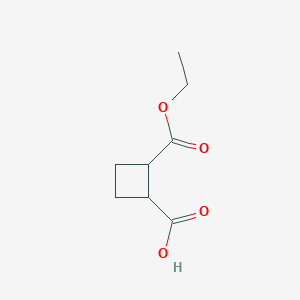
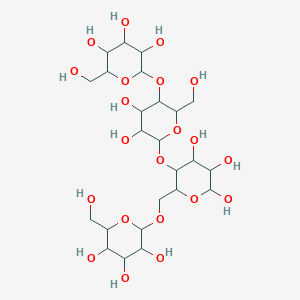
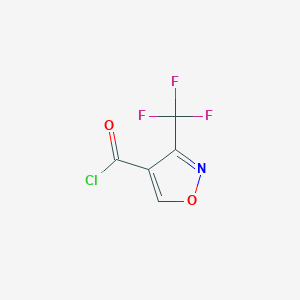
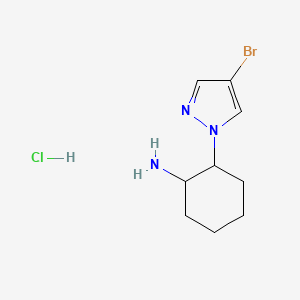
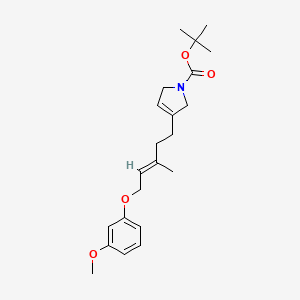
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid](/img/structure/B12314265.png)
![4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B12314268.png)
![4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B12314275.png)
![(2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12314279.png)
